4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone
CAS No.: 305368-07-4
Cat. No.: VC4322299
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 305368-07-4 |
---|---|
Molecular Formula | C15H12N4O3 |
Molecular Weight | 296.286 |
IUPAC Name | 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) |
Standard InChI Key | LNMGMZDMSIWUJT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol . Its structure comprises a phthalazinone scaffold—a fused bicyclic system with a ketone group at position 1 and a secondary amine at position 2—linked via a methylene bridge to a 4-nitroaniline moiety (Figure 1). The nitro group at the para position of the aniline ring enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions with biological targets .
Key spectroscopic data:
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¹H NMR: Aromatic protons appear between δ 7.15–8.46 ppm, while the methylene bridge (CH₂) resonates as a singlet near δ 4.30 ppm .
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IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1660 cm⁻¹, and the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 and 1340 cm⁻¹, respectively .
Synthesis and Optimization Strategies
The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves multi-step reactions starting from phthalazinone precursors. A common route utilizes Mannich reactions or N-alkylation to introduce the 4-nitroaniline moiety .
Conventional Synthesis Pathway
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Preparation of 4-bromophthalazinone: Bromination of phthalazin-1(2H)-one using Br₂/KBr in an acetate buffer yields 4-bromophthalazinone .
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N-alkylation: Reaction of 4-bromophthalazinone with 4-nitrobenzyl chloride in the presence of K₂CO₃ in dry acetone facilitates the formation of the methylene bridge .
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Nitro group introduction: If absent in the benzyl chloride precursor, nitration can be performed using HNO₃/H₂SO₄ under controlled conditions .
Table 1. Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination | Br₂, KBr, acetate buffer, 80°C | 85 | |
N-alkylation | 4-Nitrobenzyl chloride, K₂CO₃, acetone | 72 | |
Purification | Recrystallization (ethanol/water) | 95 |
Green Chemistry Approaches
Ultrasonic irradiation has been employed to enhance reaction efficiency. For example, sonication reduces reaction times by 40–60% compared to conventional heating, with yields improving to 78–85% .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to photodegradation due to the nitro group .
Table 2. Predicted ADME Properties (SwissADME)
Parameter | Value |
---|---|
LogP | 2.34 |
H-bond donors | 2 |
H-bond acceptors | 6 |
Bioavailability score | 0.55 |
Compound | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 |
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4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone | 4.2 | 5.6 |
Reference compound (Doxorubicin) | 1.8 | 2.1 |
Antimicrobial Activity
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Bacterial inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal inhibition: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Molecular Docking and SAR Insights
Docking studies using PARP-1 (PDB ID: 4UND) reveal that the nitro group forms hydrogen bonds with Gly863 and Ser904, while the phthalazinone core interacts with Tyr896 via π-π stacking . Key SAR observations include:
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